(6-Methoxy-1H-indazol-3-yl)methanol
Overview
Description
(6-Methoxy-1H-indazol-3-yl)methanol is a chemical compound with the molecular formula C9H10N2O2. It belongs to the class of indazole derivatives, which are known for their diverse biological and pharmacological activities . This compound features a methoxy group at the 6-position and a hydroxymethyl group at the 3-position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (6-Methoxy-1H-indazol-3-yl)methanol involves the reduction of 6-methoxy-1H-indazole-3-carboxylic acid using lithium aluminium tetrahydride in tetrahydrofuran at temperatures ranging from 0 to 20°C . The reaction is typically carried out under an inert nitrogen atmosphere to prevent oxidation. After the reduction, the reaction mixture is quenched with water and ammonium chloride to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Methoxy-1H-indazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 6-Methoxy-1H-indazole-3-carboxaldehyde or 6-methoxy-1H-indazole-3-carboxylic acid.
Reduction: 6-Methoxy-1H-indazol-3-ylmethanol or 6-methoxy-1H-indazol-3-ylamine.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Methoxy-1H-indazol-3-yl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (6-Methoxy-1H-indazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit enzymes such as kinases and phosphodiesterases, which play crucial roles in cell signaling and regulation . The compound may also interact with receptors involved in inflammatory and immune responses, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-indazol-3-yl)methanol: Similar structure but with a methyl group instead of a methoxy group.
6-Methoxy-1H-indazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
6-Methoxy-1H-indazol-3-ylamine: Similar structure but with an amine group instead of a hydroxymethyl group.
Uniqueness
(6-Methoxy-1H-indazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxymethyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
(6-methoxy-2H-indazol-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-6-2-3-7-8(4-6)10-11-9(7)5-12/h2-4,12H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCMKIQPUNIMRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625981 | |
Record name | (6-Methoxy-2H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518990-05-1 | |
Record name | (6-Methoxy-2H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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